molecular formula C17H21N7O2 B2820317 (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone CAS No. 1251561-60-0

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Katalognummer: B2820317
CAS-Nummer: 1251561-60-0
Molekulargewicht: 355.402
InChI-Schlüssel: QMQCSUQNGLAXDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule. It has a molecular weight of 360.42 . The compound is solid at room temperature and should be stored in a dry environment .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups, including a morpholine ring, a pyridazine ring, a piperazine ring, and a pyrimidine ring . The InChI code for this compound is 1S/C20H20N6O/c1-15-14-17 (16-6-3-2-4-7-16)23-24-18 (15)19 (27)25-10-12-26 (13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 360.42 .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Piperazinyl oxazolidinone derivatives, including those with morpholine and pyrimidin-2-yl substituents, have shown significant antibacterial properties. These compounds are part of a novel class of synthetic antibacterial agents active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and selected anaerobic organisms. The synthesis and evaluation of these compounds have revealed potent antibacterial activities, highlighting their potential as novel therapeutic agents against resistant bacterial strains (Tucker et al., 1998).

Imaging Agents for Parkinson’s Disease

The synthesis of [11C]HG-10-102-01, a compound structurally related to "(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone", has been explored for its potential as a PET imaging agent for Parkinson's disease. This compound targets the LRRK2 enzyme, which is implicated in the pathogenesis of Parkinson's disease. Its synthesis from related precursors demonstrates the compound's potential utility in neuroimaging applications (Wang et al., 2017).

Antinociceptive Activity

Derivatives of 3-pyridazinone, bearing morpholino and arylpiperazino groups, have been synthesized and evaluated for antinociceptive (pain-relieving) activity. These compounds, particularly those with a 4-fluorophenyl piperazine substituent, have shown promising activity in animal models, suggesting their potential for development into new analgesic drugs (Gokçe et al., 2001).

Glucan Synthase Inhibitors

Pyridazinone analogs, including those with morpholino groups, have been developed as potent β-1,3-glucan synthase inhibitors. These compounds have shown significant antifungal activity against Candida species, representing a new class of antifungal agents with potential clinical utility (Zhou et al., 2011).

Dipeptidyl Peptidase IV Inhibitors

Compounds structurally related to "this compound" have been investigated as dipeptidyl peptidase IV inhibitors, a target for the treatment of type 2 diabetes. One such compound demonstrated potent inhibitory activity, high oral bioavailability, and low plasma protein binding, highlighting its potential as a new therapeutic option for diabetes management (Sharma et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c25-17(16-18-4-1-5-19-16)24-8-6-22(7-9-24)14-2-3-15(21-20-14)23-10-12-26-13-11-23/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQCSUQNGLAXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.